![molecular formula C24H22N2O2 B2809801 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896362-92-8](/img/structure/B2809801.png)
2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound with a unique structure that combines biphenyl and pyrrolidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and pyrrolidinone intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the pyrrolidinone intermediate can be obtained via a cyclization reaction of an appropriate amide precursor.
The final step involves the acylation of the pyrrolidinone intermediate with the biphenyl acetic acid derivative under acidic or basic conditions to form the target compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
化学反应分析
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the biphenyl or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyrrolidinone moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: shares structural similarities with other biphenyl and pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide lies in its combined biphenyl and pyrrolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)25-21-16-24(28)26(17-21)22-9-5-2-6-10-22/h1-14,21H,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZIDAIOSQXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
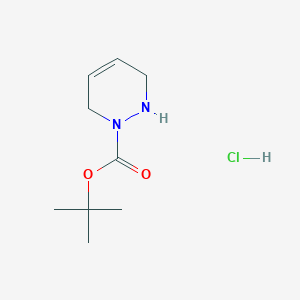
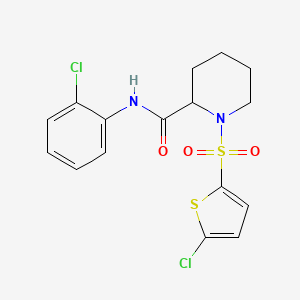
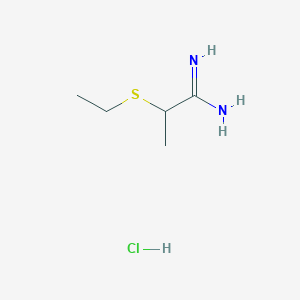
![5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2809724.png)
![{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2809725.png)
![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)
![2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2809727.png)
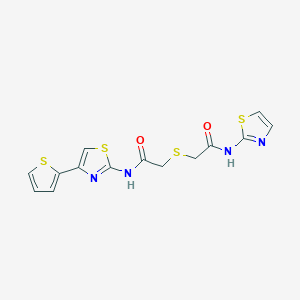
![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)
![2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2809734.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2809736.png)
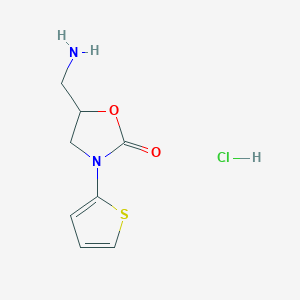
![5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carbonyl]-1,2,5-dithiazepane](/img/structure/B2809740.png)
![2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2809741.png)
